2-Chlorophenol, isoBOC

Description

Historical Context and Evolution of Research on Chlorophenolic Compounds

Research into chlorophenolic compounds began in earnest with the expansion of the chemical industry in the 20th century. Initially, they were investigated for their utility as chemical intermediates and biocides. Over the past five decades, the focus of academic research has significantly evolved. researchgate.net A major trajectory has been the investigation of their environmental impact, as chlorophenols became recognized as significant pollutants originating from industrial waste, the degradation of pesticides, and processes like pulp bleaching and water disinfection. researchgate.netsigmaaldrich.comsigmaaldrich.com

Early research focused on identifying and quantifying these compounds in various environmental matrixes, including water, soil, and biota. nih.govnih.gov As analytical techniques became more sophisticated, the research focus shifted towards understanding their transformation pathways, persistence, and the formation of even more toxic byproducts like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). researchgate.netsigmaaldrich.com This historical context provides the backdrop for the synthesis of derivatives like 2-Chlorophenol (B165306), isoBOC, which would be studied as part of a strategy to create more complex molecules, potentially avoiding side-reactions common to the unprotected phenol (B47542).

Significance of 2-Chlorophenol within Substituted Phenols

2-Chlorophenol (also known as ortho-chlorophenol) is a significant compound within the family of substituted phenols. It serves as a crucial intermediate in the synthesis of a variety of other chemicals. nih.govresearchgate.net Its primary applications include the production of higher chlorinated phenols, certain dyes, pesticides (such as Profenofos and Isoprocarb), and fungicides. researchgate.net

The reactivity of 2-chlorophenol is centered around its hydroxyl group and the activated aromatic ring. The phenolic hydroxyl group is acidic and nucleophilic, while the chlorine atom influences the electron density of the benzene (B151609) ring. This reactivity makes it a versatile precursor but also necessitates the use of protecting groups in many synthetic routes to achieve selectivity. The significance of 2-Chlorophenol, isoBOC, therefore, lies not in its direct application, but in its potential role as a protected intermediate, enabling chemists to perform reactions on other parts of a molecule without interference from the phenol group.

Overview of Academic Research Trajectories for 2-Chlorophenol

Academic research on 2-chlorophenol has primarily followed three main trajectories:

Environmental Fate and Remediation: A vast body of research is dedicated to how 2-chlorophenol behaves in the environment. Studies have investigated its biodegradation by various microorganisms, its potential for bioaccumulation, and its persistence in soil and water. nih.gov Research into remediation technologies, such as advanced oxidation processes and bioreactors, to remove 2-chlorophenol from contaminated sites is also a major focus.

Toxicology and Health Effects: The impact of 2-chlorophenol on living organisms has been extensively studied. Research in this area examines its mechanisms of toxicity, including its effects on cellular processes and genetic material.

Synthetic Applications and Chemical Reactions: Academic studies have explored the use of 2-chlorophenol as a starting material for new compounds. This includes investigating its reactions, such as chlorination to produce di- or trichlorophenols, and its use in the synthesis of more complex molecular architectures.

In contrast, there are no well-documented academic research trajectories specifically for This compound . Its existence is noted in chemical databases, but it does not appear as a subject of dedicated study in the available literature. Research involving this compound would likely be found within the context of larger organic synthesis projects where it serves as a temporary, un-isolated intermediate. The details of such transient compounds are often not the primary focus of publication, leading to a lack of specific literature on the compound itself.

Data Tables

Physical and Chemical Properties of 2-Chlorophenol

| Property | Value | Reference |

| CAS Number | 95-57-8 | nih.gov |

| Molecular Formula | C₆H₅ClO | nih.gov |

| Molar Mass | 128.56 g/mol | nih.gov |

| Appearance | Colorless to amber liquid | |

| Odor | Unpleasant, penetrating | |

| Boiling Point | 175 °C (347 °F) | |

| Melting Point | 9 °C (48.2 °F) | nih.gov |

| Density | 1.265 g/cm³ | |

| Solubility in Water | 28.5 g/L at 20 °C | nih.gov |

Inferred Properties of this compound (2-chlorophenyl isobutyloxycarbonate)

Note: The following data is based on chemical structure and has not been experimentally verified in published literature.

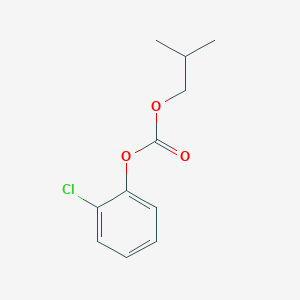

| Property | Inferred Value |

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molar Mass | 228.67 g/mol |

| Structure | Phenolic oxygen of 2-chlorophenol is bonded to a carbonyl group, which is in turn bonded to an isobutoxy group. |

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl) 2-methylpropyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-8(2)7-14-11(13)15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSRYKBSPYLETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Approaches for 2 Chlorophenol

Established Synthetic Routes for 2-Chlorophenol (B165306)

The industrial and laboratory synthesis of 2-chlorophenol relies on a few key methodologies, each with distinct characteristics regarding reagents, conditions, and product selectivity.

The direct chlorination of phenol (B47542) is a primary route for producing chlorophenols. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group of the phenol ring activates the ortho and para positions for attack by an electrophilic chlorine species. gfredlee.com The reaction is typically stepwise, initially forming a mixture of 2-chlorophenol and 4-chlorophenol (B41353). gfredlee.com Further chlorination can lead to dichlorinated and trichlorinated products, such as 2,4-dichlorophenol (B122985), 2,6-dichlorophenol (B41786), and ultimately 2,4,6-trichlorophenol (B30397). gfredlee.comgoogle.com

Controlling the selectivity to favor the desired 2-chlorophenol isomer over the 4-chlorophenol and polychlorinated byproducts is a significant challenge. The reaction conditions, including the choice of chlorinating agent, solvent, and catalyst, play a crucial role.

Chlorinating Agents: While elemental chlorine (Cl₂) can be used, other reagents like sulfuryl chloride (SO₂Cl₂) are also employed. google.comgoogle.comcardiff.ac.uk

Catalysis: The use of catalysts can significantly influence the regioselectivity. For instance, processes have been developed using branched-chain amines in non-polar solvents to achieve high yields of 2-chlorophenol with minimal formation of byproducts. google.com Similarly, various sulfur-containing compounds have been explored as catalysts to enhance para-selectivity in reactions with sulfuryl chloride. cardiff.ac.uk

Reaction Conditions: The pH of the reaction medium is a critical factor, as it affects the rate of chlorination and the distribution of products. gfredlee.com

| Parameter | Influence on Direct Chlorination of Phenol | Reference |

|---|---|---|

| Mechanism | Electrophilic Aromatic Substitution | |

| Key Intermediates | 2-chlorophenol, 4-chlorophenol | gfredlee.com |

| Potential Byproducts | 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol | gfredlee.comgoogle.com |

| Common Reagents | Chlorine (Cl₂), Sulfuryl Chloride (SO₂Cl₂) | google.comgoogle.com |

| Catalyst Examples | Branched-chain amines, Sulfur-containing compounds | google.comcardiff.ac.uk |

An alternative pathway to chlorophenols involves the hydrolysis of more highly chlorinated benzene (B151609) derivatives. Specifically, 2-chlorophenol can be synthesized via the hydrolysis of 1,2-dichlorobenzene. This process typically requires harsh conditions, involving heating the dichlorobenzene with an aqueous solution of a strong base, such as sodium hydroxide (B78521), at high temperatures (e.g., 275 °C) and under significant pressure. google.com

The reaction involves the nucleophilic substitution of one of the chlorine atoms by a hydroxyl group. However, controlling the reaction to prevent the formation of isomers or other byproducts can be challenging. google.com The concentration of the alkali metal hydroxide solution and the reaction time are critical parameters that must be optimized to achieve a good yield of the desired chlorophenol product. google.com

Beyond direct chlorination and hydrolysis, other synthetic methods have been developed for the preparation of 2-chlorophenol. These routes can offer advantages in terms of selectivity or milder reaction conditions.

Two notable examples include:

Chlorination with Tert-butyl hypochlorite (B82951): Phenol can be reacted with tert-butyl hypochlorite in a solvent like carbon tetrachloride. The mixture is heated to reflux, and after processing, the 2-chlorophenol product is isolated by fractional distillation. chemicalbook.com

Oxidation of 2-Chlorophenylboronic Acid: A greener chemistry approach involves the oxidation of 2-chlorophenylboronic acid. This reaction can be carried out using hydrogen peroxide in ethanol (B145695) at room temperature, yielding 2-chlorophenol with high efficiency and without the need for extensive purification. chemicalbook.com

Derivatization Strategies for Phenolic Compounds in Research Contexts

In research and chemical synthesis, the hydroxyl group of phenols is often derivatized to alter the compound's properties or to act as a protecting group during a multi-step synthesis.

The phenolic hydroxyl group can undergo O-alkylation to form ethers and esterification to form esters.

Esterification: Phenols react slowly with carboxylic acids, so more reactive reagents like acyl chlorides or acid anhydrides are typically used. libretexts.org For the reaction to proceed efficiently, the phenol is often first converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide. libretexts.orgvedantu.com The phenoxide then readily attacks the electrophilic carbonyl carbon of the acyl chloride. vedantu.com

O-Alkylation: This process involves converting the hydroxyl group into an ether linkage (R-O-R'). This is a common strategy in organic synthesis to protect the phenolic hydroxyl group from unwanted reactions.

A specific type of derivatization is isobutoxycarbonylation, which involves the conversion of a phenolic hydroxyl group into an isobutoxycarbonyl functional group. The resulting derivative is a carbonate ester, specifically an isobutyl phenyl carbonate. nih.gov

Isobutoxycarbonylation (isoBOC) Derivatization: Principles and Applications [5, 14, 18, 26]

Reaction Conditions and Optimization for isoBOC Derivatization of Phenols

The derivatization of phenols with an isobutyloxycarbonyl (isoBOC) group is a logical extension of the widely used tert-butoxycarbonyl (Boc) protection strategy. While specific literature on "isoBOC" derivatization of 2-chlorophenol is scarce, the reaction conditions can be extrapolated from established protocols for Boc protection of phenols. The process involves the reaction of the phenolic hydroxyl group with an isoBOC precursor, such as isobutyloxycarbonyl chloride or di-isobutyl dicarbonate (B1257347), to form a carbonate ester.

The reaction is typically carried out in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity. Common bases include organic amines like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), or inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). total-synthesis.comresearchgate.net DMAP is often used as a catalyst in conjunction with a stoichiometric amount of a weaker base like TEA. researchgate.net

Optimization of the reaction conditions would involve screening various solvents, bases, and reaction temperatures to maximize the yield and minimize side reactions. Aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF) are commonly employed. wikipedia.orgfishersci.co.uk The reaction temperature is typically kept at room temperature, although gentle heating might be necessary for less reactive phenols.

Table 1: Hypothetical Reaction Conditions for isoBOC Derivatization of 2-Chlorophenol

| Parameter | Condition | Rationale |

| isoBOC Reagent | Di-isobutyl dicarbonate or Isobutyloxycarbonyl chloride | Analogous to the highly effective Boc₂O or Boc-Cl. total-synthesis.com |

| Base | Triethylamine (TEA), DMAP (catalytic) | DMAP is a highly effective acylation catalyst. researchgate.net |

| Solvent | Dichloromethane (DCM), Acetonitrile | Aprotic solvents that are unlikely to participate in the reaction. wikipedia.org |

| Temperature | 0 °C to Room Temperature | Standard conditions for Boc protection to avoid potential side reactions. fishersci.co.uk |

| Reaction Time | 1-24 hours | Monitoring by TLC or GC would determine the optimal time. |

The optimization process would aim to achieve a high yield of the desired 2-chlorophenyl isobutyl carbonate. For phenols, the reactivity can be influenced by substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom in 2-chlorophenol makes its hydroxyl group more acidic than that of phenol, which could affect the choice of base and reaction kinetics.

IsoBOC Derivatives in Analytical Chemistry Research

In analytical chemistry, derivatization is a common strategy to improve the analytical performance of a method, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). Phenols, including 2-chlorophenol, can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation. Derivatization converts them into less polar, more volatile, and more thermally stable compounds.

Hypothetically, derivatizing 2-chlorophenol with an isoBOC group would yield 2-chlorophenyl isobutyl carbonate. This derivative would be significantly less polar and more volatile than the parent compound, making it more amenable to GC analysis. The introduction of the isoBOC group would also likely improve the chromatographic peak shape and reduce tailing.

While specific research on the use of isoBOC derivatives in analytical chemistry is not prominent, the principle is well-established with other derivatizing agents. For instance, acetylation and silylation are routinely used for the GC analysis of chlorophenols. total-synthesis.comCurrent time information in Bangalore, IN. The choice of derivatizing agent can also influence the sensitivity of the detection method. For example, introducing a fluorinated group can enhance the response of an electron capture detector (ECD).

Table 2: Hypothetical Comparison of Derivatized 2-Chlorophenol for GC Analysis

| Derivative | Derivatizing Agent | Expected Volatility | Thermal Stability |

| Acetyl-2-chlorophenol | Acetic Anhydride (B1165640) | High | Good |

| TMS-2-chlorophenol | BSTFA | Very High | Good |

| isoBOC-2-chlorophenol | Di-isobutyl dicarbonate | High | Good |

Other Derivatization Techniques for 2-Chlorophenol in Academic Studies

Several other derivatization techniques for 2-chlorophenol have been reported in academic studies, primarily for the purpose of trace-level determination in environmental samples.

Acetylation: This is a widely used technique where the phenolic hydroxyl group is converted into an acetate (B1210297) ester. The reaction is typically performed using acetic anhydride in a basic medium. wikipedia.orgCurrent time information in Bangalore, IN. This method is simple, rapid, and results in high conversion yields. Current time information in Bangalore, IN. The resulting acetylated chlorophenols are less polar and more volatile, making them suitable for analysis by gas chromatography with an electron-capture detector (GC-ECD). Current time information in Bangalore, IN. One study optimized the direct acetylation of chlorophenols in aqueous samples, followed by extraction with n-hexane and direct analysis by GC-ECD, achieving detection limits in the low mg/L range. Current time information in Bangalore, IN.

Silylation: Silylation involves replacing the acidic proton of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. A common silylating agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA). total-synthesis.com Silylation reactions are often very fast and can be completed in seconds at room temperature, especially when acetone (B3395972) is used as the solvent. total-synthesis.com The resulting TMS ethers are highly volatile and thermally stable, making them ideal for GC-Mass Spectrometry (GC-MS) analysis. This method allows for the simultaneous determination of various phenolic compounds. total-synthesis.com

Other Reagents: Other derivatizing agents have also been explored for the analysis of chlorophenols by HPLC. For example, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been used as a pre-column derivatizing agent for HPLC with UV detection. researchgate.net This reagent reacts with the phenolic hydroxyl group to form a derivative with a strong UV absorbance, thereby enhancing the sensitivity and selectivity of the analysis. researchgate.net Similarly, 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) has been used as a fluorescent labeling agent for the HPLC analysis of phenols. chemicalbook.com

Table 3: Summary of Common Derivatization Techniques for 2-Chlorophenol

| Technique | Reagent | Analytical Method | Key Advantages |

| Acetylation | Acetic Anhydride | GC-ECD, GC-MS | Simple, high yield, robust. Current time information in Bangalore, IN. |

| Silylation | BSTFA | GC-MS | Fast reaction, highly volatile derivatives. total-synthesis.com |

| NBD-F Derivatization | 4-fluoro-7-nitro-2,1,3-benzoxadiazole | HPLC-UV | High sensitivity and selectivity. researchgate.net |

| DMEQ-COCl Derivatization | 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone | HPLC-Fluorescence | Fluorescent tag for sensitive detection. chemicalbook.com |

Reactivity and Reaction Mechanisms of 2 Chlorophenol

Electrophilic Aromatic Substitution Reactions on 2-Chlorophenol (B165306)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for 2-chlorophenol, where an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the hydroxyl and chloro substituents play a crucial role in determining the regioselectivity of these reactions.

Halogenation: The chlorination of 2-chlorophenol can be controlled to achieve selective substitution. For instance, direct chlorination with gaseous chlorine in an apolar aprotic solvent like carbon tetrachloride, in the presence of a catalytic amount of a primary, secondary, or tertiary amine, can selectively yield 2,6-dichlorophenol (B41786). jk-sci.com This selectivity is significant for subsequent synthetic applications.

Nitration: The nitration of 2-chlorophenol typically yields a mixture of nitro-substituted products. The use of bismuth(III) nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O) as a nitrating agent, either in the solid phase or in acetone (B3395972), has been shown to produce 2-chloro-4-nitrophenol (B164951) and 2-chloro-6-nitrophenol (B183082). google.com Another approach involves the use of aqueous nitric acid, which can be used to nitrate 2,6-dichlorophenol (derived from 2-chlorophenol) to 2,6-dichloro-4-nitrophenol, an important industrial intermediate. jk-sci.com

Sulfonation: The sulfonation of phenols is a well-established process, and 2-chlorophenol is no exception. drugbank.com The reaction with concentrated sulfuric acid typically introduces a sulfonic acid (-SO3H) group onto the aromatic ring. The position of sulfonation is influenced by the existing substituents. The sulfonation of phenols can be a reversible process, which is a useful characteristic in organic synthesis for directing subsequent reactions. nih.gov For instance, the sulfonation of p-dichlorobenzene, a related chlorobenzene, followed by nitration, is a key step in the synthesis of 2-amino-4-chlorophenol-6-sulfonic acid. njit.edu

Table 1: Electrophilic Aromatic Substitution Reactions of 2-Chlorophenol

| Reaction Type | Reagents | Major Products | Reference |

|---|---|---|---|

| Halogenation | Cl2, apolar aprotic solvent, amine catalyst | 2,6-Dichlorophenol | jk-sci.com |

| Nitration | Bi(NO3)3·5H2O | 2-Chloro-4-nitrophenol, 2-Chloro-6-nitrophenol | google.com |

| Nitration | Aqueous HNO3 (on 2,6-dichlorophenol) | 2,6-Dichloro-4-nitrophenol | jk-sci.com |

| Sulfonation | Concentrated H2SO4 | Chlorophenolsulfonic acids | drugbank.comnih.gov |

Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the aromatic ring of 2-chlorophenol. jk-sci.comlibretexts.orgmasterorganicchemistry.com This reaction typically employs an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). jk-sci.commasterorganicchemistry.com The hydroxyl group's activating nature facilitates this reaction. However, a significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the ring. libretexts.orgmasterorganicchemistry.com

Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring of 2-chlorophenol using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com A key advantage of acylation over alkylation is that the resulting acyl group is deactivating, which prevents further substitution (polyacylation). masterorganicchemistry.com Furthermore, carbocation rearrangements are not observed in Friedel-Crafts acylation. masterorganicchemistry.com The acylated product can subsequently be reduced to the corresponding alkyl group if desired.

Table 2: Friedel-Crafts Alkylation and Acylation of 2-Chlorophenol

| Reaction Type | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | Alkyl-substituted 2-chlorophenols | Prone to carbocation rearrangements and polyalkylation | libretexts.orgmasterorganicchemistry.com |

| Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl3) | Acyl-substituted 2-chlorophenols | No rearrangements, product is deactivated to further substitution | libretexts.orgmasterorganicchemistry.com |

2-Chlorophenol undergoes condensation reactions with aldehydes, most notably formaldehyde (B43269), to form polymeric materials. murdoch.edu.ausci-hub.se These reactions, typically catalyzed by acid or base, lead to the formation of methylene (B1212753) bridges (-CH2-) linking the phenolic units. sci-hub.sestackexchange.com The initial step involves the formation of hydroxymethylphenols, which then condense with other phenol (B47542) molecules. researchgate.net The substitution pattern on the resulting polymer is influenced by the directing effects of the hydroxyl and chloro groups on the 2-chlorophenol monomer. These condensation products are structurally related to phenol-formaldehyde resins, such as Bakelite. doubtnut.com

Nucleophilic Aromatic Substitution Involving 2-Chlorophenol

While the electron-rich nature of the benzene (B151609) ring generally makes it resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur on 2-chlorophenol under specific conditions, particularly when the ring is activated by electron-withdrawing groups or when strong nucleophiles are employed. wikipedia.orgmasterorganicchemistry.com

The direct displacement of the hydroxyl group in 2-chlorophenol by a nucleophile is generally difficult. However, the phenoxide ion, formed by deprotonating the hydroxyl group with a base like sodium hydroxide (B78521), is a potent nucleophile. pearson.com This phenoxide can then participate in nucleophilic substitution reactions. For example, the phenoxide of 2-chlorophenol can react with an alkyl halide, such as chlorocyclopentane, to form an ether linkage, displacing the chloride ion on the alkyl halide. pearson.com The displacement of the chlorine atom on the aromatic ring by a hydroxyl group to form a dihydroxybenzene is a more challenging transformation that typically requires harsh reaction conditions.

The synthesis of aminophenols from 2-chlorophenol is a significant industrial process. One common route involves the nitration of 2-chlorophenol to introduce a nitro group, which is a strong electron-withdrawing group that activates the ring towards nucleophilic attack. The subsequent reduction of the nitro group yields an aminophenol. For instance, 2-chloro-4-nitrophenol can be synthesized and then reduced to 2-chloro-4-aminophenol using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.comgoogle.com Another approach involves the direct amination of a chlorophenol derivative. For example, 2-amino-4-chlorophenol (B47367) can be synthesized through various routes, including the reduction of a corresponding nitrochlorophenol. njit.edusigmaaldrich.com The amino group can also be introduced via nucleophilic aromatic substitution on a suitably activated precursor. youtube.comnih.gov

Table 3: Nucleophilic Aromatic Substitution Reactions of 2-Chlorophenol Derivatives

| Reactant | Nucleophile/Reagent | Product | Reference |

|---|---|---|---|

| 2-Chlorophenol (as phenoxide) | Chlorocyclopentane | 1-Chloro-2-(cyclopentyloxy)benzene | pearson.com |

| 2-Chloro-4-nitrophenol | Hydrazine hydrate | 2-Chloro-4-aminophenol | google.comgoogle.com |

| p-Dichlorobenzene (multi-step synthesis) | - | 2-Amino-4-chlorophenol-6-sulfonic acid | njit.edu |

Oxidation and Reduction Pathways of 2-Chlorophenol

The transformation of 2-chlorophenol in various environmental and engineered systems is largely governed by oxidative and reductive reactions. These pathways determine the fate of the compound, leading to either its complete mineralization or the formation of various intermediate and, in some cases, more toxic products.

The oxidation of 2-chlorophenol can be initiated by various oxidizing agents, including enzymes and reactive oxygen species. Laccases, a class of enzymes, have been shown to catalyze the oxidative coupling of phenolic compounds, including chlorophenols. nih.gov However, the efficiency of this transformation can be influenced by the presence of other phenolic compounds; in mixtures, the transformation of individual chlorophenols may decrease. nih.gov

In advanced oxidation processes (AOPs), such as the photo-assisted Fenton process, 2-chlorophenol can be effectively degraded. nih.gov This process involves the generation of highly reactive hydroxyl radicals (•OH) which attack the 2-chlorophenol molecule. A kinetic study of this process revealed that up to 90% of 2-chlorophenol could be removed under acidic conditions (pH 3.0-4.0) after a 90-minute reaction. nih.gov

A significant pathway in the oxidative transformation of 2-chlorophenol involves the formation of the 2-chlorophenoxy radical (ClPhO•). This radical is a key intermediate in the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.gov The formation of this radical can occur through the abstraction of the phenolic hydrogen by other radicals like H•, •OH, and Cl•. nih.gov

In the presence of nitrite (B80452) (NO₂⁻) and under conditions that generate sulfate (B86663) radicals (SO₄•⁻), such as thermally activated persulfate oxidation, 2-chlorophenol can undergo nitration to form toxic byproducts. nih.gov The primary nitrated metabolites identified are 2-chloro-4-nitrophenol (2C4NP) and 2-chloro-6-nitrophenol (2C6NP), which can be formed in yields up to 90%. nih.gov These products result from the coupling reaction between the 2-chlorophenoxy radical and the nitrogen dioxide radical (•NO₂). nih.gov Further reaction can lead to the formation of 2-chloro-4,6-dinitrophenol (B1583033) (2C46DNP). nih.gov

The following table summarizes the major oxidative metabolites of 2-chlorophenol identified under different conditions.

| Oxidative Condition | Key Reactant(s) | Major Metabolites/Products | Reference(s) |

| Enzymatic (Laccase) | Laccase, O₂ | Oxidatively coupled polymers | nih.gov |

| Photo-assisted Fenton | •OH, Fe²⁺/Fe³⁺, H₂O₂ | Mineralization products (CO₂, H₂O, HCl) | nih.gov |

| Sulfate Radical-based AOP (with Nitrite) | SO₄•⁻, NO₂⁻ | 2-chloro-4-nitrophenol (2C4NP), 2-chloro-6-nitrophenol (2C6NP), 2-chloro-4,6-dinitrophenol (2C46DNP) | nih.gov |

| Gas-phase Oxidation | H•, •OH, Cl•, O₂ | 2-chlorophenoxy radical | nih.gov |

This table is based on available research and may not be exhaustive.

Reductive dehalogenation is a key environmental process for the detoxification of chlorinated compounds, involving the removal of a chlorine atom and its replacement with a hydrogen atom. cdc.gov This process is particularly significant under anaerobic conditions and can be mediated by microorganisms. cdc.govepa.gov

For aromatic compounds like 2-chlorophenol, reductive mechanisms are the predominant pathway for halogen removal from the aromatic ring under anaerobic conditions. epa.gov Several microbial species have been identified that can carry out this transformation. For instance, Anaeromyxobacter dehalogenans has been shown to reductively dechlorinate 2-chlorophenol to phenol, using an electrode as an electron donor. nih.gov This demonstrates that direct electron exchange with microorganisms can drive the dechlorination process. nih.gov

Studies with anaerobic sludge have also demonstrated the biotransformation of 2-chlorophenol. In a hydrogenotrophic, gas-permeable silicone membrane bioreactor, a 2-chlorophenol removal efficiency of 92.8% was achieved, with phenol being the primary intermediate. nih.gov The process is dependent on an electron donor, such as hydrogen gas. nih.gov However, the presence of other electron acceptors like nitrate and sulfate can inhibit the dechlorination of 2-chlorophenol by competing for the electrons or retarding the activity of the dehalogenating bacteria. nih.gov

The rate and pathway of reductive dehalogenation are influenced by the position of the chlorine atom on the phenol ring. cdc.gov In studies with microbial cultures adapted to specific chlorophenol isomers, it was found that microorganisms acclimated to 2-chlorophenol could dehalogenate pentachlorophenol (B1679276) at the ortho positions. epa.gov

The following table presents a summary of systems where reductive dehalogenation of 2-chlorophenol has been observed.

| System | Key Organism(s)/Condition | Primary Product | Reference(s) |

| Pure Culture | Anaeromyxobacter dehalogenans | Phenol | nih.gov |

| Anaerobic Sludge Bioreactor | Hydrogenotrophic bacteria | Phenol | nih.gov |

| Anaerobic Mixed Cultures | Mixed microbial consortia | Phenol, Benzoate (B1203000) | cdc.gov |

| Marine Sponge Associated Microorganisms | Anaerobic consortia | No transformation observed | asm.org |

This table is based on available research and may not be exhaustive.

Mechanistic Studies of 2-Chlorophenol Transformations in Complex Systems

The transformation of 2-chlorophenol in real-world scenarios often involves complex matrices and multiple interacting chemical species. Understanding the reaction mechanisms in these systems is crucial for predicting the formation of hazardous byproducts and developing effective remediation strategies.

In thermal processes like waste incineration, the presence of both chlorinated and brominated compounds can lead to the formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). researchgate.net 2-chlorophenol is a known precursor to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.net When 2-chlorophenol is co-pyrolyzed with a brominated phenol, such as 2-bromophenol (B46759), a variety of mixed halogenated products are formed. nih.gov

The primary mechanism involves the condensation reactions of phenoxy radicals. nih.gov Specifically, the reaction between a 2-chlorophenoxy radical and a 2-bromophenoxy radical can lead to the formation of various PXDD/F congeners. researchgate.netnih.gov Keto-ether and diketo adducts are key intermediates in these formation pathways. nih.gov The presence of bromine in the system has been shown to increase the total yield of halogenated dioxins and furans, partly because the bromine atom is a better leaving group than chlorine, which facilitates certain reaction steps. nih.gov

A study on the pyrolysis of a mixture of 2-chlorophenol and 2-bromophenol identified several mixed halogenated products, including 4-bromo-6-chlorodibenzofuran (4-B,6-CDF). nih.gov

Heterogeneous surfaces, such as those of fly ash components like silica (B1680970) (SiO₂), play a significant role in the formation of PCDD/Fs in incinerators. nih.gov Theoretical studies have investigated the reactions of 2-chlorophenol on silica surfaces. nih.gov The interaction begins with the chemisorption of 2-chlorophenol onto the silica surface. researchgate.net

Research indicates that dehydrated silica surfaces are more reactive towards 2-chlorophenol, leading to the formation of a stable 2-chlorophenolate species. nih.gov This is a key step, and it is proposed that the subsequent conversion of this surface-bound chlorophenolate, rather than the formation of free chlorophenoxy radicals, is the relevant pathway to PCDD/F formation on silica surfaces. nih.gov This mechanism differs from reactions mediated by transition metal oxides. nih.gov

FTIR studies of 2-chlorophenol adsorption on silica-supported iron oxide also point to the formation of a chlorophenolate species as the initial step. researchgate.net

The formation of pollutants from 2-chlorophenol in the environment is often driven by reactions involving radicals. The 2-chlorophenoxy radical is a central species in many of these pathways. nih.govdominican.edu It can be formed through the unimolecular decomposition of 2-chlorophenol or, more commonly, through bimolecular reactions where a hydrogen atom is abstracted from the phenolic hydroxyl group by radicals such as H•, •OH, and Cl•. nih.gov

The reaction of •OH with 2-chlorophenol proceeds via direct hydrogen abstraction to form the 2-chlorophenoxy radical, rather than through an addition-elimination pathway. nih.gov Once formed, these chlorinated phenoxy radicals are relatively stable and can persist in the environment, especially when associated with particulate matter. dominican.edu

The unpaired electron in the 2-chlorophenoxy radical is delocalized over the aromatic ring, with radical character at the phenolic oxygen, the ortho-carbon, and the para-carbon. researchgate.net This delocalization influences its subsequent reactions. For example, the combination of two phenoxy radicals is a key step in the formation of dioxins. researchgate.netnih.gov

Advanced Analytical Methodologies for 2 Chlorophenol and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of chlorophenols. nih.gov Both gas and liquid chromatography are widely employed, each offering distinct advantages depending on the specific analytical requirements.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Phenols and Chlorophenols

Gas chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds like 2-chlorophenol (B165306). chromatography-online.org When coupled with a mass spectrometer (MS), GC-MS provides a high degree of certainty in compound identification and quantification. thermofisher.comresearchgate.net This combination is considered a primary method for analyzing phenols and chlorophenols in various samples, including drinking water and wastewater. thermofisher.comnih.gov U.S. EPA Method 528, for instance, outlines a GC-MS procedure for determining certain phenols and chlorinated phenols in drinking water. thermofisher.comthermofisher.com

The choice of the GC column is critical for achieving good separation of different chlorophenol isomers. Low polarity silarylene phases, such as those comparable to a 5% diphenyl/95% dimethyl polysiloxane phase, have demonstrated excellent performance in separating a range of phenolic compounds. thermofisher.com

Role of Derivatization (e.g., isoBOC, TMS) in GC/MS Analysis

To enhance the volatility and improve the chromatographic behavior of phenols and chlorophenols for GC analysis, a derivatization step is often necessary. researchgate.netresearchgate.net This process involves chemically modifying the analytes to make them more suitable for GC separation and detection.

Common derivatizing agents include:

Silylating agents: Agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) react with the hydroxyl group of phenols to form more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.netnih.govnih.gov Derivatization with BSTFA can be completed rapidly, within 15 seconds at room temperature in acetone (B3395972). nih.gov TMSDMC offers the advantage of reacting instantaneously with phenolic compounds at room temperature. nih.gov

Acylating agents: Acetic anhydride (B1165640) can be used to form acetate (B1210297) esters of chlorophenols. nih.govnih.gov

Alkylating agents: Diazomethane can be used to convert phenols to their corresponding methyl ethers (anisoles). epa.gov

Pentafluorobenzyl bromide (PFBBr): This reagent forms pentafluorobenzyl ethers, which are highly sensitive to electron capture detection (ECD). epa.gov

The isobutyloxycarbonyl (isoBOC) derivatization, while less commonly cited in the immediate search results for 2-chlorophenol analysis compared to silylation or acetylation, represents another potential strategy for derivatization. The general principle of converting the polar hydroxyl group into a less polar, more volatile derivative holds true for isoBOC as well.

Selected Ion Monitoring (SIM) for Enhanced Sensitivity

For trace-level analysis, the sensitivity of GC-MS can be significantly enhanced by operating the mass spectrometer in the Selected Ion Monitoring (SIM) mode. nih.govscioninstruments.comepa.govwikipedia.org Instead of scanning the entire mass range, SIM focuses on a few specific, characteristic ions of the target analytes. scioninstruments.com This targeted approach increases the dwell time on the ions of interest, leading to a much better signal-to-noise ratio and, consequently, lower detection limits. scioninstruments.comeaslab.com SIM is particularly advantageous for detecting trace amounts of chlorophenols in complex matrices like human urine, where it can eliminate background interference. nih.gov The selection of a primary quantitation ion and at least two confirmation ions is a key aspect of developing a robust SIM method. epa.gov

Table 1: Comparison of Full Scan and SIM Modes in GC-MS

| Feature | Full Scan Mode | Selected Ion Monitoring (SIM) Mode |

| Principle | Scans a broad range of mass-to-charge ratios (m/z). scioninstruments.com | Monitors specific, pre-selected m/z values characteristic of target compounds. scioninstruments.com |

| Sensitivity | Lower, as the detector's time is divided across a wide range. scioninstruments.com | High, due to concentrated monitoring of a few ions. scioninstruments.com |

| Selectivity | Lower, more susceptible to background noise. | High, reduces background noise and improves signal clarity. scioninstruments.com |

| Application | Ideal for identifying unknown compounds and qualitative analysis. scioninstruments.com | Best for targeted quantitative analysis of known compounds at trace levels. scioninstruments.com |

| Data Output | Provides a complete mass spectrum for structural information. scioninstruments.com | Provides intensity data for only the selected ions. |

High-Performance Liquid Chromatography (HPLC) for 2-Chlorophenol Analysis

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of 2-chlorophenol and other phenolic compounds. researchgate.netnih.gov It is particularly well-suited for less volatile or thermally labile compounds and offers an alternative to GC that often does not require derivatization. researchgate.netlcms.cz

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for separating chlorophenols. lcms.czresearchgate.net The separation can be optimized by adjusting the mobile phase composition, such as the ratio of methanol (B129727) or acetonitrile (B52724) to water, and by using additives like acetic acid. lcms.czasianpubs.org Detection is typically achieved using a UV detector, often a photodiode array (PDA) detector that can acquire spectra across a range of wavelengths. researchgate.netresearchgate.net

Recent advancements in HPLC technology, such as the use of columns with smaller particle sizes (sub-2 µm), have led to the development of Ultra-High-Performance Liquid Chromatography (U-HPLC). U-HPLC systems can achieve significantly faster analysis times and improved resolution compared to traditional HPLC. lcms.cz

Table 2: Example HPLC Conditions for Chlorophenol Analysis

| Parameter | Condition 1 researchgate.net | Condition 2 asianpubs.org | Condition 3 lcms.cz |

| Stationary Phase | Poroshell 120 EC-C18 | Kromasil 100 C18 | Hypersil GOLD (1.9 µm) |

| Mobile Phase | Methanol:MilliQ water (60:40 v/v) | Acetonitrile:Water (60:40 v/v) | A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in Methanol (Gradient) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1000 µL/min |

| Detection | 210 nm | 280-300 nm | UV Diode array (270-320 nm) |

Sample Preparation and Extraction Techniques (e.g., SPE, Freezing Filtration)

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of chlorophenols, as they are often present at low concentrations in complex matrices. The primary goals of sample preparation are to isolate the target analytes from interfering substances and to pre-concentrate them to a level suitable for instrumental analysis. researchgate.net

Several extraction techniques are commonly employed:

Solid-Phase Extraction (SPE): This is a widely used technique for extracting chlorophenols from aqueous samples. thermofisher.comresearchgate.net It involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of an organic solvent. thermofisher.com Various sorbent materials are available, including C18 and graphitized carbon. nih.gov Automated SPE systems can improve reproducibility and sample throughput. thermofisher.com

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. researchgate.net

Microextraction Techniques: To reduce solvent consumption and sample volume, various microextraction techniques have been developed. These include:

Solid-Phase Microextraction (SPME): A fiber coated with a sorbent material is exposed to the sample, and the adsorbed analytes are then thermally desorbed into the GC or eluted into the HPLC. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): A small amount of extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. After centrifugation, the sedimented phase containing the concentrated analytes is collected. nih.gov

Hollow Fiber Liquid-Phase Microextraction (HF-LPME): The analytes are extracted from the sample through a supported liquid membrane into an acceptor solution held within a porous hollow fiber. nih.gov

Freezing Filtration: While less commonly detailed in the provided search results for 2-chlorophenol, freezing filtration is a general technique that can be used for sample pre-concentration. It involves partially freezing a solution, which can lead to the concentration of solutes in the remaining liquid phase.

Spectroscopic and Spectrometric Characterization Methods in Research

Beyond their use as detectors in chromatography, spectroscopic and spectrometric methods play a vital role in the fundamental characterization of 2-chlorophenol and in specialized analytical applications.

Mass Spectrometry (MS): As detailed in the GC-MS section, MS is crucial for the identification and structural elucidation of 2-chlorophenol and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further enhancing confidence in compound identification. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment ions and obtain further structural information, which is particularly useful for distinguishing between isomers. nih.gov

UV-Visible Spectroscopy: 2-Chlorophenol exhibits characteristic absorption maxima in the ultraviolet (UV) region of the electromagnetic spectrum. Its UV spectrum in alcohol shows a maximum absorption at 274.5 nm and a shoulder at 280 nm. nih.gov Spectrophotometric methods, often combined with a derivatization reaction (e.g., with 4-aminoantipyrine) and a preconcentration step like SPE, can be used for the quantitative determination of 2-chlorophenol. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-chlorophenol shows characteristic bands corresponding to the O-H and C-Cl stretching vibrations, as well as the aromatic ring structure. nih.gov Vibrational spectral analysis using both IR and Raman spectroscopy, combined with theoretical calculations (e.g., Density Functional Theory - DFT), can be used for detailed structural and vibrational assignment studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not extensively covered in the provided search results for analytical methods, NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like 2-chlorophenol. ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.

Mass Spectrometry (MS) Fragmentation Patterns of Derivatized 2-Chlorophenol

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of chlorophenols. Due to their polarity and potential for thermal degradation, chlorophenols are often converted into more volatile and stable derivatives prior to analysis. Common derivatization techniques include silylation and acetylation. researchgate.netnih.gov The resulting mass spectra exhibit characteristic fragmentation patterns that are essential for identification and quantification.

Silylation Derivatives: 2-Chlorophenol is frequently derivatized using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form its trimethylsilyl (TMS) ether. nih.govnih.gov The derivatization reaction can be significantly accelerated by using acetone as a solvent, achieving completion within seconds at room temperature. nih.gov

The mass spectrum of 2-chlorophenol-TMS is characterized by its molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak is observed at two m/z units higher than the molecular ion, with an intensity of about one-third of the M⁺ peak. chemguide.co.uk For 2-chlorophenol-TMS, the molecular ion containing ³⁵Cl appears at m/z 200, and the M+2 peak with ³⁷Cl is at m/z 202.

Key fragmentation pathways for TMS-derivatized phenols include the loss of a methyl group (-CH₃) from the silyl (B83357) moiety, resulting in a prominent [M-15]⁺ ion. libretexts.org Another significant fragmentation is the loss of HCl, which can occur through a "ring-walk" mechanism. researchgate.netnih.gov

Acetylation Derivatives: Acetylation, using reagents like acetic anhydride, is another common derivatization method for chlorophenols. researchgate.netnih.gov This process converts the phenolic hydroxyl group into an acetate ester, improving its chromatographic properties. For 2-chlorophenyl acetate, the molecular ion (M⁺) appears at m/z 170 (for the ³⁵Cl isotope). A characteristic fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, leading to the reformation of the underivatized 2-chlorophenol radical cation at m/z 128.

The table below summarizes the characteristic mass-to-charge ratios (m/z) for the primary ions observed in the mass spectra of derivatized 2-Chlorophenol.

| Derivatization Method | Ion | m/z (³⁵Cl isotope) | m/z (³⁷Cl isotope) | Description |

|---|---|---|---|---|

| Silylation (TMS Ether) | [M]⁺ | 200 | 202 | Molecular Ion |

| [M-15]⁺ | 185 | 187 | Loss of a methyl radical (•CH₃) | |

| [M-CH₃-HCl]⁺ | 149 | 149 | Loss of methyl radical and hydrogen chloride | |

| Acetylation (Acetate Ester) | [M]⁺ | 170 | 172 | Molecular Ion |

| [M-42]⁺ | 128 | 130 | Loss of ketene (CH₂CO) |

Non-Derivatized 2-Chlorophenol: For underivatized 2-chlorophenol, the molecular ion (M⁺) is observed at m/z 128. nist.govnih.gov A key fragment ion appears at m/z 64, which can be attributed to the loss of both HCl and CO from the parent molecule. scielo.org.mx

UV-Vis Spectroscopy in 2-Chlorophenol Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of phenols and for monitoring their degradation in environmental samples. researchgate.net 2-Chlorophenol exhibits distinct absorption bands in the UV region of the electromagnetic spectrum. The positions of these absorption maxima (λmax) can be influenced by the solvent used. researchgate.netkuleuven.be

Research has shown that the degradation of 2-chlorophenol can be tracked by monitoring the decrease in the intensity of its characteristic absorption peak over time. For instance, in one study, the photocatalytic degradation of 2-chlorophenol was observed by the diminishing intensity of the absorption peak at 273 nm. researchgate.net The λmax of 2-chlorophenol is subject to solvatochromic shifts, meaning its position changes with the polarity of the solvent. For example, a bathochromic (red) shift is observed when moving from a non-polar solvent like cyclohexane (B81311) to polar solvents like methanol or dimethyl sulfoxide (B87167) (DMSO). researchgate.netkuleuven.be

The table below presents the reported absorption maxima (λmax) for 2-Chlorophenol in various solvents.

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Alcohol | 216 | 274.5 |

| Methanol | - | 275 |

| Dimethyl Sulfoxide (DMSO) | - | 281 |

| Aqueous Solution | - | 273 |

Note: Some sources report shoulder peaks around 280 nm. nih.gov

Interlaboratory Comparisons and Method Validation in Environmental Analysis

To ensure the reliability and comparability of data for regulated compounds like chlorophenols, analytical methods must undergo rigorous validation and are often subject to interlaboratory comparisons. ncasi.orgresearchgate.net Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established standardized methods for the determination of phenols in water, such as EPA Method 528. thermofisher.comepa.gov

Method validation involves evaluating several key parameters to demonstrate that a method is fit for its intended purpose. chromatographyonline.com These parameters include linearity, accuracy (recovery), precision, method detection limit (MDL), and limit of quantitation (LOQ). chromatographyonline.comacademicjournals.org

Key Validation Parameters:

Surrogate Standards: To monitor the performance of the method for each sample, surrogate compounds are added to all samples, blanks, and standards before extraction. For chlorophenol analysis, deuterated analogs like 2-chlorophenol-d₄ or 2,4,6-tribromophenol (B41969) are commonly used. epa.gov Recovery of these surrogates must fall within specified limits (e.g., 70-130%) for the analysis to be considered valid. epa.gov

Internal Standards: Internal standards, such as 2,3,4,5-tetrachlorophenol, are added to the final extract just before analysis to correct for variations in injection volume and instrument response. epa.gov

Accuracy and Precision: Accuracy is typically assessed by analyzing laboratory-fortified blanks (LFB) or spiked matrix samples, with recovery calculated against the known fortified amount. Precision is determined by the relative standard deviation (RSD) of replicate measurements. nih.govthermofisher.com

Method Detection Limit (MDL): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov For chlorophenols in water, MDLs are typically in the low microgram-per-liter (µg/L) or nanogram-per-liter (ng/L) range. nih.govresearchgate.net

Interlaboratory validation studies, where multiple laboratories analyze the same standardized samples, are crucial for establishing the ruggedness and reproducibility of an analytical method. ncasi.org For example, NCASI Method CP-86.07 for chlorinated phenolics in water was validated through such an interlaboratory study and approved by the EPA as an alternative method. ncasi.org These comparisons help to identify and control sources of variability between laboratories, ensuring that data generated by different organizations are comparable and reliable for environmental monitoring and regulatory compliance.

The table below outlines typical quality control acceptance criteria for the analysis of phenols in water, as specified in U.S. EPA Method 528.

| Parameter | Compound Type | Acceptance Criteria | Reference |

|---|---|---|---|

| Surrogate Recovery | 2-chlorophenol-d₄, 2,4-dimethylphenol-d₃ | 70-130% | epa.gov |

| 2,4,6-tribromophenol | 60-130% | epa.gov | |

| Laboratory Fortified Blank (LFB) Recovery | Most Phenols | 70-130% of true value | thermofisher.com |

| Precision (RSD) | Spiked Water Samples | <10% | thermofisher.com |

| Linearity (Coefficient of Determination) | Calibration Curve | r² > 0.99 | thermofisher.comacademicjournals.org |

Environmental Chemistry and Biotransformation of 2 Chlorophenol

Sources and Occurrence of 2-Chlorophenol (B165306) in Various Environments

2-Chlorophenol's presence in the environment stems from both direct industrial discharges and its formation from other chemical substances.

Industrial Discharges and By-product Formation

Industrial activities are a primary source of 2-chlorophenol contamination. It is commercially produced as an intermediate for synthesizing other chemicals, including higher chlorophenols used as fungicides, bactericides, and preservatives for wood and glue. epa.gov The manufacturing processes for these products, as well as for phenolic resins, can lead to the release of 2-chlorophenol into the environment through wastewater discharges. epa.govepa.gov Furthermore, 2-CP is a known by-product in the pulp and paper industry, resulting from the chlorine bleaching of wood pulp. unl.ptscielo.org.za It can also be formed during coking processes and wood distillation. unl.pt These industrial effluents can contaminate surface water, groundwater, and soil. nih.govnih.gov

Formation from Pesticide Degradation and Water Chlorination

Beyond industrial outputs, 2-chlorophenol can be formed in the environment through the degradation of certain pesticides and as a consequence of water treatment processes. The microbial breakdown of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) can produce 2-chlorophenol as an intermediate metabolite. epa.govunl.pt

A significant non-industrial source of 2-chlorophenol is the chlorination of drinking water and wastewater. epa.govunl.pt When water containing natural organic matter, such as humic acids, or phenol (B47542) is treated with chlorine for disinfection, 2-chlorophenol can be formed as an unintended by-product. unl.ptcanada.ca Studies have demonstrated the formation of 2-chlorophenol in chlorinated municipal sewage effluent and have identified it in drinking water. epa.govepa.gov

Environmental Fate and Transport Mechanisms

The behavior and movement of 2-chlorophenol in the environment are governed by a combination of its physical and chemical properties and the characteristics of the surrounding environmental matrix, such as soil type and water pH. unl.ptnih.gov

Adsorption, Volatilization, and Leaching Dynamics in Soil and Water

2-Chlorophenol is moderately soluble in water and can adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca The extent of adsorption is influenced by the organic carbon content of the soil. researchgate.net In the event of a spill, some 2-chlorophenol will evaporate, but a significant portion is likely to infiltrate the soil or enter waterways. tpsgc-pwgsc.gc.ca Once in water, it will primarily dissolve, though being denser than water, any undissolved liquid will sink. tpsgc-pwgsc.gc.casinocurechem.com

Volatilization of dissolved 2-chlorophenol from water is a slow process. tpsgc-pwgsc.gc.ca In soil, the adsorbed 2-chlorophenol can be released back into the dissolved phase or a gaseous state. tpsgc-pwgsc.gc.ca Due to its potential for limited sorption in some soil systems, 2-chlorophenol may be prone to downward movement, or leaching, with water flow, potentially contaminating groundwater. epa.gov

pH-Dependency of Environmental Behavior

The environmental behavior of 2-chlorophenol is significantly dependent on the pH of the surrounding medium. unl.ptnih.gov As a weak acid with a pKa of 8.48, it exists predominantly in its non-ionized (protonated) form in acidic to neutral conditions. epa.gov In alkaline solutions, it dissociates into its phenolate (B1203915) anion. epa.gov

This pH-dependent ionization affects its transport and fate:

Adsorption: Adsorption to soil and sediment is greater under acidic conditions where the non-ionized form, which is less water-soluble, predominates. nih.govnih.gov

Volatilization: Volatilization from water and moist soil is more significant under acidic conditions. nih.govnih.gov

Mobility: In neutral to alkaline conditions, the increased presence of the more soluble phenolate anion leads to decreased volatilization and increased mobility in soil. nih.govnih.gov

Biodegradation and Biotransformation Pathways of 2-Chlorophenol

Microorganisms play a crucial role in the natural attenuation of 2-chlorophenol in the environment. Various bacteria and fungi have been identified that can degrade or transform this compound under both aerobic and anaerobic conditions.

Under aerobic conditions, the initial step in the biodegradation of 2-chlorophenol often involves hydroxylation, where a hydroxyl group is added to the aromatic ring. This is followed by ring cleavage. For instance, some bacteria can convert 2-chlorophenol to catechol, which is then further degraded. koreascience.kr

Anaerobic biodegradation of 2-chlorophenol typically proceeds through reductive dechlorination, where the chlorine atom is removed from the aromatic ring. This process is considered the initial and often rate-limiting step in the anaerobic breakdown of chlorinated phenols. Studies have shown that 2-chlorophenol can be degraded under various anaerobic conditions, including denitrifying (nitrate-reducing), sulfate-reducing, and methanogenic conditions. nih.govnih.gov For example, enrichment cultures have demonstrated the ability to degrade 2-CP coupled with nitrate (B79036) reduction. nih.gov The efficiency of these biodegradation processes can be influenced by factors such as pH and the presence of other electron acceptors. nih.gov

Some microorganisms can utilize 2-chlorophenol as a sole carbon and energy source, while others degrade it through cometabolism, where the breakdown of 2-CP occurs in the presence of another primary growth substrate, such as phenol. researchgate.net Fungi, including non-wood-degrading species, have also been shown to be effective in the biotransformation of chlorophenols. scielo.org.za

The following table summarizes some of the key research findings on the biodegradation of 2-chlorophenol:

| Organism/Culture Type | Conditions | Key Findings | Reference |

| Pseudomonas putida | Aerobic, Cometabolism with phenol | Transformed 2-CP, but cell growth was inhibited by its presence. | researchgate.net |

| Hydrogenotrophic biofilm | Anaerobic (denitrifying, sulfate-reducing, dechlorinating) | High removal efficiency (94-95%) of 2-CP. Different metabolic pathways observed under each condition. | nih.gov |

| Activated sludge enrichment culture | Anaerobic, Denitrifying | 2-CP degradation was coupled with nitrate reduction. | nih.gov |

| Anaerobic granules | Anaerobic | Dechlorination of 2,4-dichlorophenol (B122985) (a related compound) was pH-dependent, with rates increasing with pH. | |

| Arthrobacter species | Aerobic | Demonstrated dechlorination and aromatic ring degradation of 2-CP during metabolism of 2,4-D. | epa.gov |

Aerobic Degradation Mechanisms and Metabolites

The aerobic biodegradation of 2-chlorophenol (2-CP) is a critical process in its environmental fate, primarily carried out by various microorganisms. The degradation typically proceeds through a pathway involving the formation of chlorocatechols. nih.govoup.comnih.gov For instance, the bacterium Pseudomonas pickettii has been shown to degrade 2-CP by metabolizing it through a chlorocatechol pathway. nih.govoup.com In this pathway, 2-CP is first hydroxylated to form 3-chlorocatechol (B1204754). nih.gov This intermediate is a crucial branching point for further degradation.

The subsequent breakdown of 3-chlorocatechol can occur via two main ring-cleavage pathways: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govresearchgate.net

Modified ortho-cleavage pathway: In this pathway, the aromatic ring of 3-chlorocatechol is cleaved by the enzyme catechol-1,2-dioxygenase, leading to the formation of 2-chloro-cis,cis-muconate. researchgate.net This is then converted to trans-dienelactone by chloromuconate cycloisomerase and further metabolized to maleylacetate (B1240894) by dienelactone hydrolase, which eventually enters the TCA cycle. researchgate.net

Meta-cleavage pathway: Alternatively, catechol-2,3-dioxygenase can cleave the ring of 3-chlorocatechol. nih.govresearchgate.net However, this pathway can sometimes lead to the formation of toxic intermediates that inactivate the cleavage enzyme, resulting in incomplete degradation and the accumulation of colored polymers. nih.gov

Studies with aerobic granules in sequencing batch reactors have confirmed that the biodegradation of 2-CP proceeds via the chlorocatechol (modified ortho-cleavage) pathway. nih.gov The complete degradation and dechlorination of 2-CP under aerobic conditions have been demonstrated in various microbial cultures, including a strain of Pseudomonas pickettii which was able to completely degrade 1.51 mmol/l of 2-CP within 30 hours. nih.govoup.com

Table 1: Key Metabolites in the Aerobic Degradation of 2-Chlorophenol

| Precursor | Metabolite | Degradation Pathway | Reference |

| 2-Chlorophenol | 3-Chlorocatechol | Initial hydroxylation | nih.gov |

| 3-Chlorocatechol | 2-chloro-cis,cis-muconate | ortho-cleavage | researchgate.net |

| 2-chloro-cis,cis-muconate | trans-dienelactone | ortho-cleavage | researchgate.net |

| trans-dienelactone | Maleylacetate | ortho-cleavage | researchgate.net |

| 3-Chlorocatechol | 5-chloro-2-hydroxymuconic semialdehyde | meta-cleavage | nih.gov |

Anaerobic Degradation and Reductive Dehalogenation

Under anaerobic conditions, the primary initial step in the breakdown of many halogenated aromatic compounds, including 2-chlorophenol, is reductive dehalogenation. nih.govepa.gov This process involves the removal of a chlorine atom and its replacement with a hydrogen atom, which must typically occur before the anaerobic cleavage of the aromatic ring is possible. nih.gov

In numerous studies with mixed anaerobic cultures, the transformation of 2-chlorophenol (2-CP) has been observed to proceed primarily through reductive dehalogenation to phenol. nih.gov For example, the bacterium Anaeromyxobacter dehalogenans has been shown to reductively dechlorinate 2-CP to phenol. nih.gov This process can be stimulated by providing an electron donor, which can even be a graphite (B72142) electrode. nih.gov

Following the initial dehalogenation to phenol, further anaerobic biotransformation can occur. In methanogenic sediment communities, phenol has been observed to be converted to benzoate (B1203000), which then undergoes ring cleavage and is ultimately mineralized. nih.gov This conversion of phenol to benzoate is thought to happen through para-carboxylation to form 4-hydroxybenzoate, which is then dehydroxylated. nih.gov

Interestingly, an alternative anaerobic pathway for 2-CP has been identified where it is converted to 3-chlorobenzoate, which is a more persistent metabolite. nih.gov The exact mechanism for this is still under investigation but may involve carboxylation and dehydroxylation reactions similar to the phenol to benzoate pathway. nih.gov

The rate of anaerobic degradation can be influenced by the presence of other electron acceptors. For instance, both nitrate and sulfate (B86663) can inhibit the reductive dechlorination of 2-CP, as they are preferentially used as electron acceptors by the microorganisms. nih.gov

Table 2: Key Steps in the Anaerobic Degradation of 2-Chlorophenol

| Process | Reactant | Product(s) | Conditions | Reference |

| Reductive Dehalogenation | 2-Chlorophenol | Phenol | Anaerobic, various cultures | nih.govnih.gov |

| Carboxylation & Dehydroxylation | Phenol | Benzoate | Methanogenic sediment | nih.gov |

| Alternative Pathway | 2-Chlorophenol | 3-Chlorobenzoate | Methanogenic sediment | nih.gov |

Microbial Communities and Enzymatic Degradation of Chlorophenols

A diverse range of microbial communities, including bacteria and fungi, are capable of degrading chlorophenols. The specific microorganisms and the enzymes they produce are key to the successful bioremediation of chlorophenol-contaminated environments.

Bacterial Degradation: Several bacterial genera have been identified with the ability to degrade chlorophenols. Pseudomonas species are frequently cited for their capacity to break down these compounds under aerobic conditions. nih.govoup.comnih.gov For example, Pseudomonas sp. strain B13 can dissimilate chlorocatechols, and Pseudomonas pickettii strain LD1 can utilize 2-chlorophenol as a sole carbon source. nih.govoup.comnih.gov Alcaligenes species have also been shown to effectively degrade 2-chlorophenol in both batch and continuous-flow aerobic reactors. nih.govnih.gov Under anaerobic conditions, bacteria like Anaeromyxobacter dehalogenans play a role in the reductive dechlorination of 2-chlorophenol. nih.gov

Fungal Degradation: White-rot fungi are well-known for their ability to degrade a wide range of recalcitrant organic pollutants, including chlorophenols. biorxiv.org This is largely due to their production of extracellular lignin-modifying enzymes such as laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP). biorxiv.org Fungi like Trametes villosa and Ganoderma lucidum produce laccases that can oxidize chlorophenols. nih.govnih.gov Even non-white-rot fungi, such as Penicillium chrysogenum, have demonstrated the ability to biodegrade trichlorophenols. scielo.org.zascielo.org.za

Enzymatic Degradation: The key enzymes involved in the initial stages of aerobic chlorophenol degradation are typically monooxygenases and dioxygenases, which hydroxylate the aromatic ring to form chlorocatechols. nih.gov The subsequent ring cleavage is catalyzed by either catechol 1,2-dioxygenases (in the ortho-cleavage pathway) or catechol 2,3-dioxygenases (in the meta-cleavage pathway). researchgate.netnih.gov

In fungi, peroxidases and laccases are the primary enzymes responsible for chlorophenol degradation. biorxiv.orgmdpi.comresearchgate.net Laccases, for example, catalyze the oxidative coupling of phenolic compounds, which can lead to their polymerization and precipitation, or in some cases, dechlorination. nih.govnih.gov

Table 3: Examples of Microorganisms and Enzymes in Chlorophenol Degradation

| Microorganism/Enzyme | Type | Degradation Pathway/Role | Compound(s) Degraded | Reference |

| Pseudomonas pickettii | Bacterium | Aerobic, as sole carbon source | 2-CP, 3-CP, 4-CP | nih.govoup.com |

| Alcaligenes sp. | Bacterium | Aerobic degradation | 2-CP | nih.gov |

| Anaeromyxobacter dehalogenans | Bacterium | Anaerobic reductive dechlorination | 2-CP | nih.gov |

| Ganoderma lucidum | White-rot fungus | Laccase production | 2,6-DCP, 2,3,6-TCP | nih.gov |

| Penicillium chrysogenum | Fungus | Aerobic biotransformation | 2,4,6-TCP | scielo.org.za |

| Catechol-1,2-dioxygenase | Enzyme | Aerobic, ortho-ring cleavage | Chlorocatechols | researchgate.netnih.gov |

| Laccase | Enzyme | Oxidative coupling | Various chlorophenols | nih.govnih.gov |

Biotransformation of 2-Chlorophenol in Biological Systems (Excluding Human Clinical Data)

In various biological systems, 2-chlorophenol undergoes biotransformation, which is a key factor in its potential toxicity and environmental persistence. In animal systems, chlorophenols are generally absorbed rapidly and distributed to various tissues, with the liver and kidneys being major sites of accumulation. cdc.gov The metabolism of chlorophenols primarily involves conjugation with glucuronic acid and sulfate, which facilitates their excretion, mainly in the urine. cdc.gov The rate of elimination tends to decrease as the degree of chlorination on the phenol ring increases. cdc.gov

Studies on specific organisms have provided insights into the metabolic pathways. For example, in rats, there is evidence that 2,4,6-trichlorophenol (B30397) can be isomerized to other trichlorophenol forms. cdc.gov For tetrachlorophenols, minor metabolites such as trichlorohydroquinone have been identified in rat urine. cdc.gov

Microorganisms also play a significant role in the biotransformation of chlorophenols in the environment. The bacterium Arthrobacter sp. has been shown to dechlorinate and degrade the aromatic ring of 2-chlorophenol during the metabolism of the herbicide 2,4-D. epa.gov Some anaerobic bacteria, such as Desulfitobacterium sp. strain PCE1, can dechlorinate 2-chlorophenol. nih.gov

It is noteworthy that the biotransformation of chlorophenols does not always lead to detoxification. For instance, metabolism via cytochrome P-450 enzymes can produce reactive quinone and semiquinone intermediates. cdc.gov

Photodegradation and Chemical Degradation in Aquatic Environments

In aquatic environments, 2-chlorophenol can be degraded through both photochemical and chemical processes.

Photodegradation: The photochemical behavior of chlorophenols is distinct from that of non-halogenated phenols, with the initial step often being the cleavage of the carbon-chlorine (C-Cl) bond. researchgate.net The rate and products of photodegradation can be significantly influenced by factors such as pH and the presence of other substances.

Under UV irradiation, 2-chlorophenol in its molecular form can be converted to pyrocatechol. researchgate.net In its anionic form (at higher pH), it can be reduced to a cyclopentadienic acid that may then dimerize. researchgate.net Studies have shown that the photodegradation of 2-chlorophenol is much faster in alkaline conditions (pH 9.0-11.0) compared to acidic or neutral conditions (pH 5.0-7.0), with nearly 100% removal in 10 minutes at alkaline pH versus 50 minutes at acidic pH. academicpub.orgresearchgate.net Increasing the intensity of UV light also enhances the degradation rate. academicpub.orgresearchgate.net

The photodegradation process can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2) or Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide). nih.govcoventry.ac.ukresearchgate.net Photo-Fenton processes have been shown to achieve up to 95-97% mineralization of 2-chlorophenol, with the formation of low molecular weight organic acids like oxalic acid and acetic acid as intermediates. nih.gov Photocatalytic degradation using a CaFe2O4 catalyst derived from eggshells has also been demonstrated, with intermediate products including hydroxyhydroquinone, hydroquinone (B1673460) or catechol, phenol, and eventually maleic or fumaric acid. rsc.org

Chemical Degradation: Chemical degradation of 2-chlorophenol in water can also occur, for example, through advanced oxidation processes. The use of persulfate activated by biochar-supported sulfide-modified nanoscale zero-valent iron has been shown to effectively degrade 2-chlorophenol. mdpi.com The efficiency of this chemical degradation is influenced by pH and temperature, with degradation being more efficient in acidic and alkaline conditions compared to neutral pH, and increasing with higher temperatures. mdpi.com The presence of certain inorganic anions can also affect the degradation rate; for instance, chloride ions can have a negative effect, while nitrate and carbonate ions can have a positive effect. mdpi.com

Table 4: Factors Influencing the Degradation of 2-Chlorophenol in Aquatic Environments

| Degradation Process | Factor | Effect on Degradation Rate | Reference |

| Photodegradation | Alkaline pH (9.0-11.0) | Increased rate | academicpub.orgresearchgate.net |

| Photodegradation | Increased UV light intensity | Increased rate | academicpub.orgresearchgate.net |

| Photodegradation | High initial 2-CP concentration | Decreased rate | academicpub.orgresearchgate.net |

| Photo-Fenton | Solar/UV light | Significantly improved mineralization | nih.gov |

| Chemical Degradation | Acidic or alkaline pH | Increased rate compared to neutral | mdpi.com |

| Chemical Degradation | Increased temperature | Increased rate | mdpi.com |

| Chemical Degradation | Presence of Cl- ions | Decreased rate | mdpi.com |

| Chemical Degradation | Presence of NO3- or CO32- ions | Increased rate | mdpi.com |

Applications of 2 Chlorophenol As a Chemical Intermediate Excluding Biocidal/disinfectant Uses

Role in the Synthesis of Higher Chlorophenols and Derivatives

A primary application of 2-chlorophenol (B165306) is its use as a starting material for the production of more highly chlorinated phenols. tpsgc-pwgsc.gc.cawikipedia.org These compounds are created by introducing additional chlorine atoms onto the phenol (B47542) ring. The position of the initial chlorine atom in 2-chlorophenol directs further chlorination to specific positions, allowing for the targeted synthesis of particular isomers.

For instance, the catalytic chlorination of 2-chlorophenol can yield commercially significant dichlorophenols. A common method involves reacting 2-chlorophenol with a chlorinating agent like sulfuryl chloride in the presence of a catalyst, such as a combination of anhydrous aluminum trichloride (B1173362) and diphenyl sulfide. google.com This process can be controlled to favor the production of 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol (B41786). google.comchemicalbook.com One documented industrial process for producing 2,6-dichlorophenol involves the chlorination of 2-chlorophenol in a solvent like tetrachloroethylene (B127269) or carbon tetrachloride with diisopropylamine (B44863) as a catalyst. google.com

Further chlorination can lead to the formation of trichlorophenols, such as 2,4,6-trichlorophenol (B30397). chemicalbook.comnih.gov The controlled, stepwise chlorination of phenol, starting with the formation of 2-chlorophenol, is a key strategy in industrial synthesis to access these higher chlorinated derivatives. wikipedia.org

Table 1: Synthesis of Higher Chlorophenols from 2-Chlorophenol

| Starting Material | Product(s) | Typical Reagents/Catalysts | Reference |

|---|---|---|---|